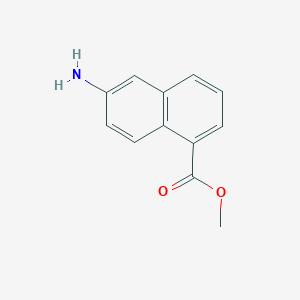

Methyl 6-amino-1-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILYDTHCTQTDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647597 | |

| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-20-9 | |

| Record name | Methyl 6-aminonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Amino 1 Naphthoate

Established Synthetic Pathways for Methyl 6-amino-1-naphthoate

The synthesis of this compound can be achieved through several well-established chemical reactions. These methods typically involve the formation of the ester and the introduction of the amino group onto the naphthalene (B1677914) ring.

Esterification Reactions in Naphthoate Synthesis

Esterification is a fundamental process in the synthesis of naphthoates, including this compound. This reaction typically involves the conversion of a carboxylic acid to its corresponding ester.

One common method is the Fischer-Speier esterification, where a naphthoic acid is reacted with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. ausetute.com.au The reaction is often heated under reflux to drive the equilibrium towards the formation of the ester. ausetute.com.au For instance, 6-Bromo-2-naphthalenecarboxylic acid can be converted to Methyl 6-bromo-2-naphthoate by refluxing with methanol and a catalytic amount of concentrated sulfuric acid. chemicalbook.com

Alternatively, esterification can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. This method is particularly useful for the methylation of both hydroxyl and carboxyl groups on the naphthalene ring.

Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is effective even for sterically hindered carboxylic acids and proceeds under mild conditions. organic-chemistry.org

Recent advancements have also explored electrochemical methods for esterification, which can be carried out at room temperature without the need for strong acids or metal catalysts. sioc-journal.cn

Interactive Data Table: Esterification Methods for Naphthoic Acids

| Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | Naphthoic acid, Methanol, Sulfuric acid | Reflux | Reversible, acid-catalyzed. ausetute.com.au |

| Dimethyl Sulfate Methylation | Naphthoic acid, Dimethyl sulfate, Potassium carbonate | ~60°C | Effective for both hydroxyl and carboxyl groups. |

| Steglich Esterification | Naphthoic acid, Alcohol, DCC, DMAP | Room temperature | Mild conditions, suitable for sterically hindered acids. organic-chemistry.org |

| Electrochemical Esterification | Carboxylic acid, Alcohol | Room temperature, constant current | Avoids strong acids and metal catalysts. sioc-journal.cn |

Amination Strategies for Naphthalene Carboxylates

The introduction of an amino group onto the naphthalene ring is a crucial step in the synthesis of this compound. This can be accomplished through various amination strategies.

One common approach is the reduction of a nitro group. This involves the nitration of a suitable naphthalene precursor, followed by reduction of the nitro group to an amine. For example, the nitration of methyl 1-naphthoate (B1232437) can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction of the resulting nitro-substituted naphthoate.

Another strategy is the direct amination of a halo-substituted naphthalene derivative. For instance, 6-bromo-2-naphthylamine can be used as a precursor to synthesize 6-amino-2-naphthoic acid. researchgate.net Reductive amination of methyl esters has also been explored as a potential route. nottingham.ac.uk

Multistep Synthetic Approaches to Naphthoate Structures

The synthesis of complex naphthoate structures often requires multistep synthetic sequences. These approaches allow for the precise installation of various functional groups on the naphthalene core.

A typical multistep synthesis might begin with a readily available starting material like 6-methoxy-1-tetralone. This can be converted to 1-cyano-6-methoxynaphthalene, which can then be further functionalized. Another example involves the synthesis of 6-amino-2-naphthoic acid from either 6-bromo-2-naphthylamine or 6-nitro-2-naphthylamine. researchgate.net

The synthesis of 2-azido-2-deoxyglycosyl 1-naphthoate donors, for instance, involves a two-step process of alkylation and Sonogashira coupling starting from 2-azido-2-deoxyglycosyl halides and 8-bromo-1-naphthoic acid. chinesechemsoc.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer greater efficiency and selectivity in the synthesis of naphthalene derivatives.

Metal-Catalyzed Coupling Reactions for Naphthalene Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn These reactions have been applied to the synthesis of various naphthalene derivatives.

Nickel-catalyzed reactions have been particularly effective for the amidation of methyl esters, including methyl 1-naphthoate. nih.govescholarship.org These reactions can proceed via the activation of the acyl C–O bond of the ester. nih.govescholarship.org The use of a Lewis acid co-catalyst can sometimes be required. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used. nih.gov For example, a Suzuki cross-coupling reaction has been used to synthesize (2-ethynylphenyl)naphthalenes from 2-bromo-1-trimethylsilylethynylbenzenes and 1-naphthaleneboronic acid. researchgate.net Copper-catalyzed coupling reactions, such as the Ullmann reaction, have also been employed for the synthesis of amides and other derivatives. nottingham.ac.ukacs.org

Interactive Data Table: Metal-Catalyzed Coupling Reactions

| Catalyst | Reaction Type | Substrates | Key Features |

| Nickel | Amidation | Methyl esters, Amines | Activates acyl C-O bonds. nih.govescholarship.org |

| Palladium | Suzuki-Miyaura Coupling | Aryl halides, Boronic acids | Forms C-C bonds. nih.gov |

| Copper | Ullmann Reaction | Aryl halides, Amines/Amides | Forms C-N bonds. nottingham.ac.ukacs.org |

Stereoselective Glycosylation Employing Naphthoate Platforms

Naphthoate derivatives have found application as leaving groups in stereoselective glycosylation reactions. These reactions are crucial for the synthesis of complex carbohydrates and glycoconjugates.

An amide-functionalized 1-naphthoate platform has been developed as a latent glycosyl leaving group for catalytic SN2 glycosylation. nih.govresearchgate.net Upon activation with a gold catalyst, the amide group directs the attack of the glycosyl acceptor, leading to stereoinversion at the anomeric center. nih.govresearchgate.net This method has been successfully applied to the synthesis of a wide range of glycosides, including 1,2-cis-glycosidic linkages and 2-azido-2-deoxyglycosides, with high stereoselectivity. chinesechemsoc.orgnih.govnih.gov

This strategy offers a general approach to stereoselective glycosylation that is not dependent on the specific structure of the sugar. nih.gov

Precursor Chemistry and Intermediate Compounds in Synthetic Routes

The synthesis of this compound relies on multi-step chemical transformations involving several key precursors and intermediate compounds. The choice of synthetic route often depends on the availability of starting materials and desired purity of the final product.

An alternative conceptual pathway involves the nitration of a naphthalene core, followed by reduction. This approach would start with the nitration of 1-naphthoic acid to produce 6-nitro-1-naphthoic acid . bldpharm.com This intermediate would then be esterified to form methyl 6-nitro-1-naphthoate . The final step would be the reduction of the nitro group to an amine, which can be accomplished using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas or metal catalysts like zinc in acetic acid. acs.orggoogle.com Synthetic routes starting from substituted naphthalenes via tetralone intermediates are also established methods for producing 6- or 7-substituted-1-naphthoic acid derivatives, although these can be lengthy processes. researchgate.net

The key precursors and intermediates in these synthetic routes are detailed in the table below.

| Compound Name | Role in Synthesis | Molecular Formula |

| 6-Hydroxy-1-naphthoic acid | Primary Precursor | C₁₁H₈O₃ |

| Methyl 6-hydroxy-1-naphthoate | Intermediate | C₁₂H₁₀O₃ |

| Methyl 6-(trifluoromethylsulfonyloxy)-1-naphthoate | Intermediate | C₁₃H₉F₃O₅S |

| 6-Nitro-1-naphthoic acid | Precursor (Alternative Route) | C₁₁H₇NO₄ |

| Methyl 6-nitro-1-naphthoate | Intermediate (Alternative Route) | C₁₂H₉NO₄ |

Industrial Production Methodologies and Efficiency Considerations

The large-scale production of this compound necessitates methodologies that are not only efficient in terms of yield but also economically and environmentally viable. While specific industrial-scale processes for this exact compound are not widely published, established principles for the manufacture of similar naphthalene derivatives, such as Methyl 4-amino-1-naphthoate, provide a framework for potential industrial methodologies.

For key steps like nitration and reduction, modern industrial synthesis often employs continuous flow reactors instead of traditional batch processing. This technology offers significant advantages for large-scale production. The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, rapidly dissipating heat from exothermic reactions like nitration and minimizing the formation of hazardous byproducts. This enhanced safety profile is critical when handling energetic reagents. Furthermore, continuous flow systems can be readily scaled to meet production demands, with potential throughputs reaching 50–100 kg per day with yields reported as high as 90% for analogous compounds.

Efficiency in industrial synthesis is heavily reliant on process optimization. Statistical methods, such as the Taguchi method , can be applied to systematically identify the critical parameters that affect reaction yield and purity. By optimizing factors like reagent stoichiometry, catalyst loading, reaction time, and temperature, manufacturers can maximize output while minimizing waste and energy consumption. For instance, the esterification of the naphthoic acid precursor would be optimized to ensure complete conversion, often involving refluxing with a significant excess of methanol in the presence of an acid catalyst like sulfuric acid. rsc.org

Spectroscopic Characterization and Structural Elucidation of Methyl 6 Amino 1 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of methyl 6-amino-1-naphthoate in solution. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the electronic environment of each nucleus can be determined.

Proton (¹H) NMR Studies of Substituent Effects

The ¹H NMR spectrum of this compound displays distinct signals for each of the aromatic and substituent protons, with their chemical shifts significantly influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing methoxycarbonyl (-COOCH₃) group. conicet.gov.armdpi.com The amino group tends to increase the electron density on the naphthalene (B1677914) ring, causing an upfield shift (to lower ppm values) for adjacent protons, a common phenomenon observed in aromatic systems. Conversely, the methoxycarbonyl group withdraws electron density, leading to a downfield shift (to higher ppm values) for nearby protons. nih.gov

The interplay of these substituent effects results in a complex but interpretable pattern of signals for the naphthalene ring protons. The precise chemical shifts and the scalar coupling constants (J-values) between adjacent protons provide definitive information about their relative positions on the aromatic framework. researchgate.netubc.ca

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Methyl 4-amino-1-naphthoate | - | ~7.15 (aromatic protons) |

| Methyl 4-(chlorosulfonyl)-1-naphthoate | - | 8.39-8.43 (aromatic protons) |

| Methyl 2,3,6-tri-O-benzoyl-d-glucopyranoside | - | 9.52 (d, J = 7.4 Hz, naphthalene C7–H) nih.gov |

This table presents data for analogous compounds to illustrate the influence of substituents on proton chemical shifts.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in this compound giving rise to a distinct resonance. libretexts.org Similar to ¹H NMR, the chemical shifts of the carbon atoms are governed by the electronic effects of the substituents. conicet.gov.armdpi.commdpi.com The carbon attached to the amino group is expected to be shielded (shifted upfield), while the carbon of the carbonyl group and the aromatic carbons near the ester functional group are deshielded (shifted downfield). libretexts.orgbhu.ac.in The wide chemical shift range in ¹³C NMR generally allows for the clear resolution of all carbon signals. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Aliphatic (C-C, C-H) | 10-40 |

| C-O, C-X (X=halogen) | 50-70 |

| Alkyne | 70-80 |

| Alkene, Aromatic | 110-150 |

| Carboxylic Acid, Ester | 170-180 |

| Aldehyde | 190-200 |

| Ketone | 205-220 |

Source: General ranges for organic compounds. bhu.ac.in

Two-Dimensional NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. ias.ac.inipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are scalar coupled to each other, revealing the connectivity of the proton network within the molecule. scribd.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. researchgate.netresearchgate.net

These advanced techniques, when used in combination, provide a comprehensive and definitive structural elucidation of this compound. conicet.gov.armdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. spectroscopyonline.com These methods are highly effective for identifying functional groups and providing information about intermolecular interactions. americanpharmaceuticalreview.com

Functional Group Identification and Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. conicet.gov.armdpi.comias.ac.in

Amino (-NH₂) Group: The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also observable.

Carbonyl (C=O) Group: The ester carbonyl group gives rise to a strong, sharp absorption band due to its stretching vibration, typically in the range of 1700-1730 cm⁻¹. libretexts.orglibretexts.org

Aromatic Ring (C=C and C-H): The naphthalene ring exhibits characteristic C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. libretexts.org

Ester (C-O) Group: The C-O stretching vibrations of the ester group produce strong bands in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for Common Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=O Stretch (ester) | 1700-1730 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O Stretch (ester) | 1000-1300 | Strong |

Source: General values for organic functional groups. libretexts.orglibretexts.org

Analysis of Intermolecular Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group) in this compound allows for the formation of intermolecular hydrogen bonds in the solid state. rsc.orgucl.ac.uk These interactions can significantly influence the vibrational frequencies of the involved functional groups. nih.govmdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of this compound. The naphthalene core, substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing methoxycarbonyl group (-COOCH₃), exhibits distinct absorption and emission characteristics.

The UV-Vis absorption spectrum of naphthalene derivatives is characterized by electronic transitions within the aromatic π-system. For naphthalene itself, distinct absorption bands are observed which are assigned to π→π* transitions. The presence of substituents significantly modifies these transitions.

In this compound, the amino group acts as an auxochrome and the ester group as a chromophore, both attached to the naphthalene ring system. The amino group, being an electron-donating group, causes a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted naphthalene. ias.ac.in This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing ester group can also influence the electronic transitions. In general, α-substitution on the naphthalene ring results in a smaller bathochromic shift compared to β-substitution. ias.ac.in

Naphthalene derivatives containing an amino group are often yellow and can exhibit strong fluorescence. rsc.org The fluorescence emission results from the radiative decay of the molecule from its first excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a lower energy (longer wavelength), a phenomenon known as Stokes shift. The specific absorption and emission maxima are solvent-dependent, with polar solvents often inducing further shifts in the spectral bands. For instance, UV-Vis spectra of naphthoic acid derivatives show absorption peaks around 220 nm and 284 nm. acs.org

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value/Characteristic |

|---|---|---|

| UV-Vis Absorption | λmax | Bathochromic shift compared to naphthalene; influenced by -NH₂ and -COOCH₃ groups. |

| Fluorescence Emission | λem | Expected to be fluorescent with a significant Stokes shift. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 201 (odd m/z due to one nitrogen atom). |

| Key Fragment | m/z 170 ([M-OCH₃]⁺) | |

| Key Fragment | m/z 142 ([M-COOCH₃]⁺) |

Photoinduced proton transfer (PPT) and excited-state intramolecular proton transfer (ESIPT) are fundamental processes that can occur in molecules possessing both a proton-donating and a proton-accepting group. nih.govrsc.org These processes involve the transfer of a proton upon photoexcitation and are highly sensitive to the molecular environment, such as solvent polarity. nih.gov

Naphthoate and aminonaphthol systems have been studied for their proton transfer dynamics. rsc.orgmdpi.com In these systems, groups like hydroxyl (-OH) or amino (-NH₂) can become more acidic or basic in the excited state. For example, the pKa of naphthols can decrease dramatically upon excitation, making them stronger acids in the excited state. mdpi.com This change in acidity can lead to proton transfer to a solvent molecule or an adjacent functional group within the same molecule (intramolecular) or a neighboring molecule (intermolecular).

For this compound, the amino group can act as a proton donor in its protonated form (-NH₃⁺) or as a proton acceptor. The photophysical properties and the potential for photoinduced proton transfer would depend on the specific conditions, such as the pH of the solution and the nature of the solvent. While ESIPT typically requires a pre-existing intramolecular hydrogen bond, intermolecular proton transfer to or from solvent molecules is a possibility for this compound in protic solvents. The study of related aminonaphthols has shown that divergent excited-state proton transfer pathways can occur depending on the substitution pattern and the solvent. rsc.org The investigation of such processes often involves analyzing changes in the fluorescence spectra, as the protonated and deprotonated forms of the molecule can have distinct emission profiles. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₁NO₂), the expected nominal molecular weight is 201 amu.

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 201. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight and thus an odd m/z value for the molecular ion. libretexts.org

The fragmentation of the molecular ion is predictable based on the functional groups present. For esters, a common fragmentation pathway is the cleavage of the bond alpha to the carbonyl group. libretexts.org

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a prominent fragment ion at m/z 170. This [M-31]⁺ ion corresponds to the 6-aminonaphthoyl cation.

Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the bond between the naphthalene ring and the ester group would lead to a fragment at m/z 142. This [M-59]⁺ ion corresponds to the 6-aminonaphthyl radical cation.

Further fragmentation of the naphthalene ring system can occur, but these initial losses are often the most characteristic for identifying the ester functionality.

The presence of the aromatic amine can also influence fragmentation, though alpha-cleavage next to the ester is typically a dominant pathway.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₁H₈NO]⁺ | Loss of a methoxy radical (•OCH₃) from the ester group. |

| 142 | [C₁₀H₈N]⁺ | Loss of the entire methoxycarbonyl radical (•COOCH₃). |

| 115 | [C₉H₇]⁺ | Subsequent loss of HCN from the [C₁₀H₈N]⁺ fragment. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, the crystal packing can be predicted based on the principles of crystal engineering and the structures of analogous molecules. ucl.ac.uk The arrangement of molecules in the crystal lattice will be governed by a combination of intermolecular forces. nih.govscirp.org

Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding between the amino group (-NH₂) of one molecule and the carbonyl oxygen atom (C=O) of the ester group of a neighboring molecule. researchgate.net These N-H···O interactions are strong and directional, likely forming supramolecular synthons, such as chains or dimers, which dictate the primary structural motif. researchgate.net

The interplay of these interactions determines the final crystal packing, influencing physical properties such as melting point and solubility. Analysis tools like Hirshfeld surfaces can be used to visualize and quantify these varied intermolecular contacts. nih.govscirp.org

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Interacting Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | Amino (N-H) as donor, Carbonyl (C=O) as acceptor | Formation of primary supramolecular synthons (e.g., chains, dimers). researchgate.net |

| π-π Stacking | Naphthalene Ring ↔ Naphthalene Ring | Close packing of aromatic systems, contributing to lattice stability. |

| C-H···π Interactions | Aromatic C-H ↔ Naphthalene Ring | Further stabilization of the three-dimensional network. |

| Van der Waals Forces | All atoms | General, non-specific attractive forces contributing to cohesion. scirp.org |

Polymorphism is the ability of a solid material to exist in more than one crystalline form or arrangement. google.comgoogle.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice structure. This can lead to variations in physical properties like melting point, dissolution rate, and stability.

Molecules with flexible conformations or those capable of forming multiple strong intermolecular interactions, such as hydrogen bonds, are particularly prone to polymorphism. ucl.ac.uk this compound fits this profile. The possibility of different hydrogen-bonding motifs (e.g., a catemer chain versus a centrosymmetric dimer) combined with various possible π-π stacking arrangements could readily give rise to multiple polymorphic forms.

The formation of a specific polymorph can be highly sensitive to crystallization conditions, including the choice of solvent, rate of cooling, and temperature. researchgate.net Therefore, comprehensive solid-state architectural studies would involve screening for polymorphs under various crystallization conditions. Each distinct polymorph would yield a unique X-ray diffraction pattern, allowing for its identification and characterization. The study of polymorphism is critical in fields like pharmaceuticals and materials science, where the specific solid-state form of a compound can have profound implications for its performance.

Computational and Theoretical Investigations of Methyl 6 Amino 1 Naphthoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules. wavefun.com By approximating the complex many-electron problem to one involving the electron density, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. wavefun.com For Methyl 6-amino-1-naphthoate, DFT studies provide valuable insights into its geometry, electronic properties, and potential reactive sites.

The optimization of the molecular geometry of this compound using DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), is the foundational step for all other computational analyses. mdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model.

Energetic parameters derived from these calculations, such as the total energy, zero-point vibrational energy, and thermal energies, contribute to understanding the molecule's stability. elixirpublishers.com For instance, the total energy of the optimized structure represents the molecule's energy at absolute zero in the absence of vibrations.

| Parameter | Value |

| C1-C2 Bond Length | ~1.38 Å |

| C6-N Bond Length | ~1.39 Å |

| C1-C10-C9 Angle | ~120° |

| H-N-H Angle | ~115° |

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich amino group and the naphthalene (B1677914) ring, while the LUMO may be distributed over the electron-withdrawing ester group and the aromatic system. rsc.org This distribution is key to predicting how the molecule will interact with other reagents. numberanalytics.com

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential (I ≈ -E_HOMO) | 5.8 |

| Electron Affinity (A ≈ -E_LUMO) | 1.2 |

| Chemical Hardness (η = (I-A)/2) | 2.3 |

| Chemical Softness (S = 1/η) | 0.43 |

| Electronegativity (χ = (I+A)/2) | 3.5 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. wolfram.comresearchgate.net Red and yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. elixirpublishers.com

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the ester group, highlighting their nucleophilic character. The hydrogen atoms of the amino group and parts of the aromatic ring would likely exhibit positive potential (blue), indicating their electrophilic character. This visual representation of reactivity complements the insights gained from FMO analysis. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observations. wavefun.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Quantum chemical methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule with reasonable accuracy. nmrdb.orgnih.gov These calculations are typically performed by first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. researchgate.net The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. wisc.edu

For this compound, theoretical predictions can aid in the assignment of complex NMR spectra, especially for the aromatic protons and carbons where signals may overlap. By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. Discrepancies between calculated and experimental values can also provide insights into solvent effects or conformational dynamics not captured by the gas-phase calculations.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This is an example table. Actual values would be generated from specific quantum chemical calculations.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Amino) | ~4.5 | - |

| H (Methyl) | ~3.9 | ~52.0 |

| Aromatic H's | 7.0 - 8.5 | - |

| C (Carbonyl) | - | ~167.0 |

| C (Aromatic) | - | 110 - 140 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima and intensities in UV-Vis absorption spectra. researchgate.net By calculating the electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.), a theoretical absorption spectrum can be generated. researchgate.net Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy of the transition back to the ground state, the fluorescence emission spectrum can be simulated. nih.govmdpi.com

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and emission. These predictions are valuable for understanding the photophysical properties of the molecule and for interpreting experimental spectra. deepdyve.com The nature of the electronic transitions, such as π→π* or n→π*, can also be identified, providing a deeper understanding of the molecule's electronic structure. deepdyve.com

Table 4: Predicted Electronic Absorption and Emission Wavelengths for this compound (Illustrative) (Note: The following data is for illustrative purposes and would be obtained from specific TD-DFT calculations.)

| Parameter | Predicted Wavelength (nm) | Transition |

| Absorption (λ_max) | ~340 | S₀ → S₁ (π→π*) |

| Emission (λ_em) | ~410 | S₁ → S₀ |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are crucial in rational drug design for predicting the activity of new molecules before their synthesis. semanticscholar.org For naphthoate derivatives, QSAR studies are employed to understand how various substituents on the naphthalene ring system influence their biological or chemical properties. sciencepublishinggroup.comresearchgate.net

The fundamental goal of a QSAR study on naphthoate derivatives is to identify key molecular descriptors that correlate with their activity. researchgate.net These descriptors can be categorized into several types, including steric (e.g., molar volume, molecular weight), electronic (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, atomic charges), and hydrophobic (e.g., LogP). researchgate.netsciencepublishinggroup.com For instance, in studies of ortho-substituted naphthoic acids, density functional theory (DFT) has been used to calculate these descriptors to correlate them with biological activities. researchgate.net The presence of polar substituents like hydroxyl (-OH) or amino (-NH2) groups can increase properties like hydration energy. researchgate.net

The development of a robust QSAR model involves several steps. First, a dataset of naphthoate derivatives with known activities is compiled. nih.gov Then, various molecular descriptors are calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the most relevant descriptors to the observed activity. researchgate.netsemanticscholar.org The statistical validity and predictive power of the resulting model are rigorously evaluated using parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or Q²), and an external validation coefficient (R²ext). nih.govjapsonline.com An R² value close to 1.0 indicates a strong correlation for the training data, while a high q² (typically > 0.6) suggests good internal predictivity. nih.govnih.gov

The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further elucidate the structural requirements for activity. nih.gov These maps highlight regions where steric bulk, electrostatic charge, or hydrophobicity may enhance or diminish the activity of the naphthoate derivatives, providing a visual guide for designing more potent compounds. nih.govjapsonline.com

Table 1: Representative Statistical Parameters for QSAR Model Validation

This table illustrates typical statistical metrics used to validate the robustness and predictive capability of QSAR models, as seen in studies of various heterocyclic derivatives. nih.govnih.govjapsonline.com

| Parameter | Symbol | Typical Value | Description |

| Coefficient of Determination | R² | > 0.75 | Measures how well the model fits the training set data. nih.gov |

| Adjusted R² | R²adj | Close to R² | A variation of R² adjusted for the number of predictors in the model. nih.gov |

| Cross-Validation Coefficient | q² (or Q²LOO) | > 0.60 | Estimates the predictive ability of the model through internal cross-validation (leave-one-out). nih.gov |

| External Validation Coefficient | R²ext (or r²pred) | > 0.60 | Measures the model's ability to predict the activity of an external test set of compounds. nih.govnih.gov |

| F-test Value | F | High value | Indicates the statistical significance of the regression model. nih.gov |

| Standard Error of Estimate | SEE | Low value | Represents the standard deviation of the residuals (prediction errors). nih.gov |

Reaction Pathway Analysis and Transition State Modeling for Naphthoate Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving naphthoate compounds. Reaction pathway analysis and transition state modeling are used to understand how transformations occur, predict product selectivity, and rationalize experimental observations. researchgate.netpreprints.org Methods like Density Functional Theory (DFT) are frequently employed to map the potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products. researchgate.netpreprints.org

A prominent example is the study of the Kolbe-Schmitt reaction, a carboxylation process used to synthesize hydroxy naphthoic acids. researchgate.netpreprints.org Computational modeling of the carboxylation of sodium 2-naphthoxide has been performed using various DFT functionals, such as B3LYP and M06-2X, to elucidate the reaction pathways for carboxylation at different positions (e.g., C1, C3, and C6). researchgate.netresearchgate.net These studies calculate the energy levels of intermediates and transition states (TS) for key steps, including the initial electrophilic attack of CO2, subsequent rearrangements, and proton shifts. preprints.orgresearchgate.net The analysis of transition state structures and their corresponding activation energies helps explain why certain isomers, like 2,6-hydroxynaphthoic acid (2,6-HNA), are the thermodynamically favored products under specific reaction conditions. preprints.org

Another computationally investigated transformation is the Lewis acid-mediated rearrangement of oxabenzonorbornadienes to yield 1-hydroxy-2-naphthoic acid esters. nih.gov The proposed mechanism involves the coordination of a Lewis acid, followed by an oxa-bridge opening to form a carbocation intermediate. nih.gov A subsequent 1,2-acyl shift, a relatively rare event for electron-deficient acyl groups, leads to the final rearranged product after rearomatization. nih.gov Theoretical modeling supports this pathway by analyzing the stability of potential intermediates and the barriers for the acyl shift. nih.gov

Furthermore, the metabolic pathways of methyl-substituted naphthalenes, which can be oxidized to form naphthoic acid derivatives, have been explored. nih.govasm.org These studies identify the sequence of enzymatic reactions, such as initial methyl group hydroxylation followed by oxidation to a carboxylate group, and subsequent aromatic ring dioxygenation. nih.govasm.org By identifying metabolic intermediates and potential dead-end products, these computational models provide insight into the biodegradation and biological transformation of naphthalene-based compounds. asm.org Theoretical examination of SN2 transition states involving naphthoate ions as nucleophiles has also been a subject of computational study. cdnsciencepub.com

Table 2: Examples of Computationally Modeled Naphthoate Transformations

| Transformation | Computational Method | Key Findings | References |

| Kolbe-Schmitt Carboxylation | DFT (B3LYP, M06-2X) | Elucidation of reaction pathways for CO2 addition at C1, C3, and C6 positions; identification of transition states (TS-1, TS-2) and intermediates. researchgate.netpreprints.orgresearchgate.net | researchgate.netpreprints.orgresearchgate.net |

| Oxabenzonorbornadiene Rearrangement | Not specified | Proposed mechanism involving a carbocation intermediate and a 1,2-acyl shift to form 1-hydroxy-2-naphthoic acid esters. nih.gov | nih.gov |

| Oxidation of Methylnaphthalenes | GC-MS analysis with pathway proposal | Identification of metabolic pathways involving methyl group oxidation to carboxylates (naphthoates) and subsequent ring fission. nih.govasm.org | nih.govasm.org |

| SN2 Reactions | Molecular Orbital Theory | Theoretical examination of substituent effects on the structure and energy of SN2 transition states involving naphthoate ions. cdnsciencepub.com | cdnsciencepub.com |

Reactivity and Reaction Mechanisms of Methyl 6 Amino 1 Naphthoate

Electrophilic Aromatic Substitution (EAS) on the Naphthalene (B1677914) Ring System

The outcome of electrophilic aromatic substitution on the naphthalene ring of methyl 6-amino-1-naphthoate is governed by the interplay of the directing effects of the existing substituents.

Directing Effects of Amino and Ester Functionalities

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at these positions. libretexts.orglibretexts.org Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. masterorganicchemistry.commasterorganicchemistry.com It withdraws electron density from the ring inductively and through resonance, destabilizing the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions.

In this compound, the strong activating and ortho, para-directing effect of the amino group at position 6 dominates over the deactivating and meta-directing effect of the ester group at position 1. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group. The positions on the naphthalene ring susceptible to electrophilic attack are C5 and C7 (ortho to the amino group) and C8 (para to the amino group is not possible on the adjacent ring).

Regioselectivity Control and Steric Considerations

While the electronic effects of the substituents are primary in determining the regioselectivity of EAS, steric hindrance also plays a crucial role. stackexchange.com In the case of this compound, substitution at the C5 position is generally favored over the C7 position. This preference is attributed to the steric bulk of the peri-hydrogen at C8, which hinders the approach of the electrophile to the C7 position. stackexchange.com

Substitution at the 1-position of naphthalene is generally more favorable than at the 2-position because the intermediate for 1-substitution is more stable due to a higher degree of resonance stabilization where one of the rings remains fully aromatic. stackexchange.com However, the presence of substituents can alter this preference. For instance, in the Friedel-Crafts alkylation of naphthalene, larger alkyl groups favor substitution at the 2-position to minimize steric interactions. stackexchange.com

The regioselectivity of electrophilic substitution on substituted naphthalenes can be difficult to control and is highly dependent on the nature of the existing functional groups. researchgate.net

Nucleophilic Substitution Reactions Involving this compound

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the nitrogen atom of the amino group.

Reactivity at the Ester Carbonyl Center

The ester group can undergo nucleophilic acyl substitution. For example, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Transesterification reactions with other alcohols are also possible. The reactivity of the ester can be influenced by the electronic nature of the naphthalene ring system. The amino group, being electron-donating, may slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted naphthoate ester.

Transformations Involving the Amino Group as a Nucleophile

The amino group in this compound is nucleophilic and can participate in various reactions. acs.org For instance, it can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. It can also undergo alkylation reactions. The nucleophilicity of the amino group is influenced by the electron-withdrawing ester group, which may slightly reduce its reactivity compared to a simple aminonaphthalene.

The Bucherer reaction, a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and bisulfite, highlights the reactivity of amino groups on naphthalene rings. wikipedia.org While not a direct reaction of this compound, it demonstrates the potential for transformations at the amino-substituted position.

Oxidation and Reduction Chemistry

The amino and ester groups, as well as the naphthalene ring system itself, can be subject to oxidation and reduction reactions.

The amino group can be oxidized to form nitroso or nitro derivatives. Conversely, the ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

The naphthalene ring can also undergo oxidation, although this often requires vigorous conditions and can lead to ring cleavage, potentially forming phthalic anhydride (B1165640) derivatives. arsdcollege.ac.in The presence of the amino group can make the ring more susceptible to oxidation. For example, some aminonaphthalenes can undergo oxidative cross-coupling reactions. nsf.gov The oxidation of methyl-substituted naphthalenes by certain microorganisms proceeds through initial oxidation of a methyl group or by dioxygenation of the ring. nih.govresearchgate.net

Oxidation of the Amino Moiety to Nitro Derivatives

The amino group of aminonaphthalene derivatives is susceptible to oxidation, a reaction that transforms the electron-donating amino group into a strongly electron-withdrawing nitro group. In the case of this compound, the amino moiety at the C-6 position can be oxidized to yield methyl 6-nitro-1-naphthoate. bldpharm.com This transformation is a standard reaction in aromatic chemistry, fundamentally altering the electronic properties of the naphthalene ring system.

While direct oxidation protocols for this compound are specific, the oxidation of related amino-naphthalene compounds, such as methyl 4-amino-1-naphthoate, provides insight into the likely reagents and conditions. Typically, such oxidations are carried out using strong oxidizing agents. The process generally involves the conversion of the amine to a more stable intermediate before oxidation to the nitro group. The resulting product, methyl 6-nitro-1-naphthoate, serves as a key intermediate for further synthetic modifications where a nitro group is required. bldpharm.com

Table 1: Oxidation of Amino Naphthoates

| Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|

| This compound | Methyl 6-nitro-1-naphthoate | Strong oxidizing agents | bldpharm.com |

| Methyl 4-amino-1-naphthoate | Methyl 4-nitro-1-naphthoate | Strong oxidizing agents |

Reduction of the Methyl Ester Group

The methyl ester functional group at the C-1 position of this compound can undergo reduction to the corresponding primary alcohol, (6-aminonaphthalen-1-yl)methanol. This conversion is a common transformation in organic synthesis, achieved using various reducing agents.

For related compounds like methyl 4-amino-1-naphthoate, the ester group is known to be reducible to an alcohol. Standard reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or other metal hydrides. The reaction typically proceeds by nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to release a methoxide (B1231860) ion. A second equivalent of the hydride then reduces the intermediate aldehyde to the primary alcohol. The conditions must be carefully controlled to avoid side reactions, especially with the reactive amino group present on the naphthalene ring.

Biotransformation Pathways by Microorganisms

The microbial metabolism of naphthalene and its derivatives is a key process in their environmental degradation. While specific studies on this compound are not detailed, the biotransformation pathways for related compounds like methylnaphthalenes and naphthoic acids by various microorganisms, such as Sphingomonas paucimobilis and Pseudomonas putida, offer significant insights. nih.govnih.gov

Microorganisms typically initiate the degradation of substituted naphthalenes through one of two main enzymatic strategies:

Dioxygenation of the Aromatic Ring: Naphthalene dioxygenases can introduce two hydroxyl groups onto the unsubstituted ring, forming a cis-dihydrodiol. nih.govnih.gov This intermediate is then dehydrogenated to form a dihydroxynaphthalene derivative, which undergoes ring cleavage, channeling the metabolites into the central carbon pathway. nih.gov

Oxidation of a Side Chain: When an alkyl group is present, monooxygenases can hydroxylate the methyl group, which is subsequently oxidized to a carboxylic acid, forming a naphthoic acid derivative. nih.govnih.gov For instance, 2-methylnaphthalene (B46627) can be converted to 2-naphthoic acid. nih.gov

In the case of this compound, microorganisms could potentially utilize several pathways. The amino group might be a site for initial enzymatic modification. Alternatively, soil isolates like Stenotrophomonas maltophilia have been shown to metabolize 1-naphthoic acid by first hydroxylating the ring to form 1,2-dihydroxy-8-carboxynaphthalene, followed by ring cleavage. nih.gov It is plausible that this compound could be hydrolyzed to 6-amino-1-naphthoic acid and then enter a similar degradation pathway. The presence of both an amino and an ester group offers multiple sites for initial enzymatic attack, leading to a diversity of potential metabolic fates. researchgate.netasm.org

Amide Bond Formation and Condensation Reactions

The primary amino group at the C-6 position of this compound is a nucleophilic center that readily participates in amide bond formation and condensation reactions. This reaction involves the coupling of the amine with a carboxylic acid or its activated derivative. The formation of an amide linkage is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.netrsc.orgrsc.org

The synthesis of amides from an amine and a carboxylic acid typically requires a coupling agent to activate the carboxylic acid. nih.gov Common methods employ carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (WSC) in conjunction with additives such as N-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate). nih.gov

In a typical reaction, the carboxylic acid is activated by the coupling agent to form a highly reactive intermediate. The amino group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of byproducts (e.g., urea (B33335) from carbodiimides) to yield the stable amide product. This reaction is crucial for incorporating the this compound scaffold into larger molecules, such as peptides or other biologically active compounds. nih.gov

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Typical Solvent | Reference |

|---|---|---|---|

| WSC (EDC) | HOBt | DMF | nih.gov |

| HATU | DIPEA/TEA | DMF | nih.gov |

Cyclization and Heterocycle Formation via Naphthoate Precursors (e.g., Tröger's Base Derivatives)

This compound is a valuable precursor for the synthesis of complex heterocyclic structures, including Tröger's base derivatives. Tröger's bases are chiral, V-shaped molecules with a rigid diazocine core, formed by the reaction of two equivalents of an aniline (B41778) derivative with a methylene (B1212753) source, typically formaldehyde (B43269), in an acidic medium. researchgate.netresearchgate.net

Computational and experimental studies on the formation of Tröger's base from the related isomer, methyl 6-aminonaphthalene-2-carboxylate, have elucidated the reaction mechanism. researchgate.netresearchgate.net The reaction is believed to proceed through a series of steps involving electrophilic aromatic substitution and cyclization. The distribution of products, which can include the classic Tröger's base (TB), an isomeric Spiro Tröger's base (SpiroTB), and acridine (B1665455) derivatives, is highly dependent on the precursor and reaction conditions. researchgate.netresearchgate.net

The proposed mechanism suggests that the first molecule of formaldehyde reacts with the aminonaphthoate to form an iminium ion, which then attacks the electron-rich aromatic ring of a second aminonaphthoate molecule. A subsequent cyclization involving the second amino group and another formaldehyde equivalent leads to the formation of the characteristic bridged heterocyclic system. researchgate.net The regioselectivity of the cyclization determines whether the classic Tröger's base or the spiro isomer is formed. These naphthyl-containing Tröger's bases are of interest in supramolecular chemistry and as chiral scaffolds. nih.govrsc.org Beyond Tröger's bases, the reactive sites on this compound allow for its use in constructing various other fused N-heterocycles through palladium-catalyzed C-N coupling and other cyclization strategies. nih.govchim.it

Mechanistic Insights into Gold-Catalyzed Glycosylation

In modern carbohydrate chemistry, naphthoate esters have emerged as effective leaving groups for stereoselective glycosylation reactions, particularly under gold(I) catalysis. researchgate.net While this compound itself is not the direct glycosyl donor, its structural motifs are incorporated into more complex donor systems to direct the outcome of glycosylation reactions.

The general mechanism for gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoate donors involves the activation of the alkyne by the electrophilic gold catalyst. nih.govacs.org This triggers a cyclization event where the anomeric oxygen attacks the activated alkyne, forming an isochromen-4-yl-gold(I) complex and releasing a glycosyl oxocarbenium ion intermediate. nih.gov This highly reactive intermediate is then intercepted by a glycosyl acceptor (an alcohol) to form the glycosidic bond.

Recent advancements have shown that functional groups on the naphthoate leaving group can profoundly influence the stereoselectivity of the reaction. nih.gov For example, a glycosyl 1-naphthoate (B1232437) donor featuring a para-amide-functionalized phenylethynyl group at the C-8 position demonstrates a powerful directing effect. nih.gov Upon gold-catalyzed activation and cyclization, the amide group is positioned to interact with the incoming glycosyl acceptor via hydrogen bonding. This interaction guides the acceptor to attack the anomeric center from the back side, promoting a stereoinvertive SN2-type displacement. nih.govmdpi.com

Crucially, this amide group also provides a "safeguarding" mechanism. If a free oxocarbenium ion (which would lead to a loss of stereocontrol via an SN1 pathway) is formed, the proximate amide can trap it, preventing stereorandomization. nih.gov This dual role of the amide—directing the nucleophile and suppressing the SN1 pathway—enables the synthesis of challenging 1,2-cis glycosidic linkages with high stereoselectivity. nih.gov

Functionalization and Derivative Chemistry of Methyl 6 Amino 1 Naphthoate

Synthesis of Substituted Methyl 6-amino-1-naphthoate Analogues

The synthesis of analogues of this compound primarily involves the introduction of new functional groups onto the naphthalene (B1677914) core. While electrophilic aromatic substitution is a traditional method for this, controlling the position of substitution (regioselectivity) can be challenging. researchgate.net Modern synthetic strategies offer more precise control.

One advanced approach is the use of directing groups to achieve site-selective C-H functionalization. acs.org A directing group temporarily installed on the molecule can guide a metal catalyst to activate a specific C-H bond on the naphthalene ring, allowing for the introduction of substituents at positions that are otherwise difficult to access. researchgate.netacs.org For instance, a picolinamide directing group has been used to facilitate the amination at the C4 position of 1-naphthylamine derivatives. researchgate.net

Another powerful set of methods for building substituted naphthalene systems involves annulation reactions, where a new ring is fused onto a pre-existing structure. These can include:

Diels-Alder Reactions: A regioselective Diels-Alder reaction between a substituted 1,4-benzoquinone and a suitable diene can be a direct route to constructing the substituted naphthalene core. researchgate.net

Annulation of Enynals: Base-mediated annulation of sulfonyl enynals provides a divergent pathway to access a variety of substituted naphthalenes. researchgate.net

Cyclization of Crotonic Esters: Substituted γ-phenylcrotonic esters can undergo cyclization upon saponification to yield hydroxy-naphthoic acids, which can be further modified. cdnsciencepub.comresearchgate.net

These methods provide a versatile toolkit for creating a library of this compound analogues with diverse substitution patterns on the aromatic scaffold, which is essential for structure-activity relationship studies.

Derivatization at the Amino Group

The primary amino group (-NH₂) at the 6-position is a key site for derivatization due to its nucleophilicity. This allows for a wide range of reactions, including acylation, alkylation, and condensation to form Schiff bases.

N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. This is a fundamental transformation that can be achieved by reacting this compound with acylating reagents like acyl chlorides or anhydrides. orientjchem.org These reactions are often performed in the presence of a base to neutralize the acidic byproduct. Environmentally friendly methods have also been developed that can proceed under catalyst-free conditions in aqueous media. orientjchem.orgnih.gov Biocatalytic approaches using enzymes such as acyltransferases offer high chemoselectivity under mild conditions. scispace.com

N-Alkylation involves the replacement of one or both hydrogen atoms on the amino group with alkyl groups. This can be accomplished through reactions with alkyl halides, though this method can sometimes lead to multiple alkylations. monash.edu A more controlled and sustainable approach is the direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metals like iridium. nih.govnih.gov This "hydrogen borrowing" strategy is highly selective and produces water as the only byproduct. nih.gov

These derivatizations are crucial for modifying the molecule's properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its biological interactions. monash.edu

| Reaction Type | Reagent Class | Product Functional Group | General Conditions |

| N-Acylation | Acyl Halides (e.g., Acetyl Chloride) | Amide | Base (e.g., Pyridine) |

| Acid Anhydrides (e.g., Acetic Anhydride) | Amide | Catalyst-free, heat | |

| Carboxylic Acids | Amide | Coupling agent (e.g., DCC) | |

| N-Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃) |

| Alcohols (e.g., Benzyl Alcohol) | Secondary Amine | Iridium catalyst, heat | |

| Aldehydes/Ketones | Secondary/Tertiary Amine | Reductive Amination (e.g., NaBH₃CN) |

The primary amino group of this compound readily undergoes a condensation reaction with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the formation of a carbon-nitrogen double bond (>C=N-), typically under acid or base catalysis, or with heating to remove the water byproduct and drive the reaction to completion.

Schiff bases derived from this compound are of significant interest in coordination chemistry. The imine nitrogen, along with other potential donor atoms within the structure (such as the ester's carbonyl oxygen or a hydroxyl group from the aldehyde reactant), can coordinate with metal ions. This allows the Schiff base to act as a chelating ligand, forming stable complexes with various transition metals. The specific geometry and properties of these metal complexes depend on the metal ion and the structure of the Schiff base ligand.

| Carbonyl Reactant | Schiff Base Product Structure (R' and R'' from Carbonyl) | Potential as Ligand |

| Salicylaldehyde | N-(2-hydroxybenzylidene)-6-amino-1-naphthoate | Bidentate or Tridentate |

| Vanillin | N-(4-hydroxy-3-methoxybenzylidene)-6-amino-1-naphthoate | Bidentate or Tridentate |

| Acetophenone | N-(1-phenylethylidene)-6-amino-1-naphthoate | Bidentate |

| Cinnamaldehyde | N-(3-phenylallylidene)-6-amino-1-naphthoate | Bidentate |

Modifications of the Ester Moiety

The methyl ester group (-COOCH₃) provides another handle for chemical modification through reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis of the methyl ester converts it into the corresponding carboxylic acid (6-amino-1-naphthoic acid). This reaction is most commonly achieved under basic conditions (saponification) by heating with an aqueous base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate salt.

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from another alcohol (R'-OH). wikipedia.org This equilibrium-driven reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com To drive the reaction toward the desired product, the reactant alcohol (R'-OH) is typically used in large excess or as the solvent. masterorganicchemistry.com This process allows for the synthesis of a variety of different esters (e.g., ethyl, propyl, benzyl) from the parent methyl ester, enabling the fine-tuning of properties like solubility and volatility. organic-chemistry.org

| Reaction | Reagents | Product Functional Group | Key Conditions |

| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid | Heat |

| Transesterification | Ethanol (B145695) (C₂H₅OH), H⁺ or C₂H₅O⁻Na⁺ | Ethyl Ester | Excess ethanol as solvent |

| Transesterification | Benzyl Alcohol, H⁺ or Base | Benzyl Ester | Excess benzyl alcohol |

The ester group can be reduced to a primary alcohol, yielding (6-aminonaphthalen-1-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride are generally not reactive enough to reduce esters on their own.

Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide. This conversion of the ester to an alcohol introduces a new site for further functionalization, such as etherification or oxidation.

| Reducing Agent | Solvent | General Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Anhydrous, 0 °C to room temp. | (6-aminonaphthalen-1-yl)methanol |

| Sodium Borohydride (NaBH₄) / CeCl₃ | Ethanol | Room temperature | (6-aminonaphthalen-1-yl)methanol |

| Sodium Borohydride (NaBH₄) / Methanol (B129727) | THF | Reflux | (6-aminonaphthalen-1-yl)methanol |

Naphthalene Ring Functionalization of this compound

The naphthalene ring of this compound is a versatile platform for a variety of functionalization reactions. The presence of both an activating amino group and a deactivating methyl ester group influences the regioselectivity of electrophilic aromatic substitution reactions. Understanding these directing effects is crucial for the strategic synthesis of novel derivatives.

Halogenation and Nitration Studies

Electrophilic halogenation and nitration are fundamental reactions for introducing key functional groups onto the naphthalene core of this compound. The outcomes of these reactions are largely dictated by the electronic properties of the existing substituents. The potent activating and ortho-, para-directing effect of the amino group at the 6-position, along with the deactivating and meta-directing nature of the methyl ester at the 1-position, governs the position of substitution.

In electrophilic aromatic substitution reactions of naphthalene, the 1-position (or α-position) is generally more reactive than the 2-position (or β-position). This is due to the greater stability of the carbocation intermediate formed during the reaction pearson.comyoutube.comlibretexts.org. However, in substituted naphthalenes, the directing effects of the substituents are paramount. The amino group at C-6 strongly activates the naphthalene ring towards electrophilic attack, primarily at the ortho (C-5 and C-7) and para (C-4) positions relative to itself. Conversely, the methyl ester group at C-1 deactivates the ring and would direct incoming electrophiles to the meta positions (C-3 and C-8).

Given the powerful activating nature of the amino group, it is the dominant directing group. Therefore, electrophilic substitution is expected to occur at the positions most activated by the amino group. Specifically, the C-5 and C-7 positions are ortho to the amino group, and the C-4 position is para. Of these, the C-5 position is sterically unhindered and electronically activated, making it a likely site for substitution.

Halogenation:

The introduction of halogen atoms, such as bromine or chlorine, can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) pearson.com. The expected major product of the monobromination of this compound would be Methyl 5-bromo-6-amino-1-naphthoate.

| Reagent | Expected Major Product | Position of Substitution |

| Br₂/FeBr₃ | Methyl 5-bromo-6-amino-1-naphthoate | C-5 |

| Cl₂/FeCl₃ | Methyl 5-chloro-6-amino-1-naphthoate | C-5 |

Nitration:

Nitration of aromatic compounds is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) pearson.com. This reaction generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, the nitration is anticipated to yield primarily Methyl 6-amino-5-nitro-1-naphthoate due to the strong directing influence of the amino group. It is important to control the reaction conditions to avoid dinitration or oxidation, which can be competing side reactions in the presence of a strongly activating amino group. A study on the synthesis of 6-amino-2-naphthoic acid noted that nitration of 2-naphthylamine resulted in a low yield of the 6-nitro derivative, highlighting the challenges in controlling the regioselectivity of nitration on aminonaphthalene systems researchgate.net.

| Reagent | Expected Major Product | Position of Substitution |

| HNO₃/H₂SO₄ | Methyl 6-amino-5-nitro-1-naphthoate | C-5 |

Hydroxylation and Methylation Strategies

Direct hydroxylation and methylation of the naphthalene ring of this compound are challenging reactions. However, indirect methods can be employed to introduce these functional groups strategically.

Hydroxylation:

The introduction of a hydroxyl group onto the naphthalene ring can be achieved through several synthetic routes. One common method involves the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. For instance, if a second amino group were present on the ring, it could be selectively converted to a hydroxyl group.

A more direct, albeit often lower-yielding, approach is the Bucherer reaction. This reaction involves the conversion of a naphthol to a naphthylamine or vice versa in the presence of a sulfite or bisulfite. A patent describing the production of 6-bromo-2-naphthoic acid utilizes a Bucherer reaction to convert 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid with ammonia (B1221849) and sulfite google.com. This suggests that a similar reverse reaction could potentially be used to introduce a hydroxyl group.

Methylation:

Methylation of the naphthalene ring can be accomplished through Friedel-Crafts alkylation. However, this reaction is often plagued by issues such as polyalkylation and rearrangement of the alkyl group. A more controlled method for introducing a methyl group would be to first introduce a formyl group via Vilsmeier-Haack reaction, followed by reduction.

Alternatively, O-methylation of a hydroxylated derivative of this compound would be a more straightforward approach to obtaining a methoxy-substituted compound. For example, if Methyl 6-amino-5-hydroxy-1-naphthoate were synthesized, the hydroxyl group could be readily methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

| Target Derivative | Potential Synthetic Strategy |

| Hydroxylated this compound | Diazotization of a second amino group followed by hydrolysis; Modified Bucherer reaction. |

| Methylated this compound | Friedel-Crafts alkylation (potential for side reactions); Multi-step sequence involving formylation and reduction. |

| Methoxylated this compound | O-methylation of a corresponding hydroxylated derivative. |

Design and Synthesis of Advanced Molecular Probes and Conjugates

The inherent fluorescence of the naphthalene scaffold makes this compound an attractive starting material for the design and synthesis of advanced molecular probes and conjugates. Naphthalene derivatives are known to be valuable components in the development of fluorescent sensors for various applications, including the detection of metal ions and the labeling of biomolecules nih.govmdpi.com.

The amino group at the 6-position provides a convenient handle for chemical modification and conjugation. This primary amine can be readily acylated, alkylated, or converted into other functional groups to attach fluorophores, quenchers, or bioactive molecules. For example, the amino group can be reacted with an activated carboxylic acid or a sulfonyl chloride of another molecule to form a stable amide or sulfonamide linkage, respectively.

Aminonaphthalene-based fluorescent probes often exhibit sensitivity to their local environment, making them useful for studying biological systems. For instance, a study described the synthesis of a poly(1-aminonaphthalene) that acts as a colorimetric and fluorescent sensor for Fe³⁺ ions in water nih.gov. This highlights the potential of the aminonaphthalene moiety in the design of chemosensors.

Furthermore, the synthesis of fluorescently labeled DNA has been achieved using a fluorophore based on a naphtho[1,2,3-cd]indol-6(2H)-one derivative, demonstrating the utility of naphthalene-based compounds in bioconjugation for studying protein-DNA interactions nih.gov.

The synthesis of molecular probes from this compound could involve the following general steps:

Modification of the Amino Group: The amino group can be reacted with a molecule containing a suitable electrophilic group (e.g., an N-hydroxysuccinimide ester, isothiocyanate, or sulfonyl chloride) to form a stable conjugate.

Functionalization of the Naphthalene Ring: The naphthalene ring itself can be further functionalized, as discussed in the previous sections, to fine-tune the photophysical properties of the resulting probe.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules using standard peptide coupling reagents.

An example of a synthetic strategy could involve the acylation of the amino group of this compound with a molecule containing a reporter group (e.g., a biotin for affinity labeling or another fluorophore for FRET-based sensors).

| Probe/Conjugate Type | Synthetic Approach | Potential Application |

| Fluorescent Ion Sensor | Acylation of the amino group with a chelating moiety. | Detection of specific metal ions. |

| Biotinylated Probe | Reaction of the amino group with an activated biotin derivative. | Affinity-based labeling and detection of biomolecules. |

| FRET Probe | Conjugation to another fluorophore with overlapping spectral properties. | Studying molecular interactions and conformational changes. |

| Drug Conjugate | Linking a pharmacologically active molecule to the 6-amino or 1-carboxylate position. | Targeted drug delivery. |

Advanced Applications in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of the amino and ester functional groups, combined with the rigid and planar naphthalene (B1677914) backbone, makes Methyl 6-amino-1-naphthoate a key intermediate in the synthesis of a variety of complex organic structures.